1-Phenylethyl valerate is an organic compound classified as an ester, formed from the reaction between 1-phenylethanol and valeric acid. This compound is of interest in various fields, including chemistry and fragrance development, due to its pleasant aroma and potential applications in flavoring and perfumery.
1-Phenylethyl valerate can be synthesized through chemical reactions involving naturally occurring compounds. The primary sources for its synthesis include 1-phenylethanol, which can be derived from phenylacetone, and valeric acid, a straight-chain fatty acid commonly found in various natural sources.
The synthesis of 1-phenylethyl valerate can be achieved through several methods, primarily focusing on esterification reactions. The most common synthetic route involves the following steps:
The reaction typically requires careful control of temperature (around 60–80 °C) and time (several hours) to ensure high yields while minimizing side reactions.
1-Phenylethyl valerate can undergo various chemical reactions typical of esters:
The hydrolysis reaction is particularly significant in biological systems where enzymes catalyze the breakdown of esters into their corresponding acids and alcohols.
The mechanism for the formation of 1-phenylethyl valerate involves nucleophilic attack by the alcohol on the carbonyl carbon of the acid, leading to tetrahedral intermediate formation, followed by proton transfer and elimination of water to yield the ester.
The rate of this reaction can be influenced by several factors:
Relevant data indicate that esters like 1-phenylethyl valerate are generally stable compounds with moderate volatility.
1-Phenylethyl valerate finds applications primarily in:
The biosynthesis of volatile esters like 1-phenylethyl valerate in plants is primarily mediated by alcohol acyltransferases (AATs), which catalyze the esterification of alcohols with acyl-CoA thioesters. These enzymes belong to the BAHD acyltransferase superfamily, characterized by conserved structural motifs including the HXXXD catalytic domain and a DFGWG stabilization motif near the C-terminus [7]. The reaction proceeds via a ping-pong bi-bi mechanism: first, the acyl group from acyl-CoA (e.g., valeryl-CoA) is transferred to a conserved histidine residue in the HXXXD motif, forming an acyl-enzyme intermediate. Subsequently, the alcohol substrate (e.g., 1-phenylethanol) attacks this intermediate, releasing the ester product and regenerating the enzyme [7].
In plant secondary metabolism, AATs localize to cytoplasmic and vacuolar compartments, where they access phenylpropanoid-derived alcohols and short-to-medium-chain acyl-CoAs. 1-Phenylethanol—the alcohol precursor of 1-phenylethyl valerate—arises from the shikimate pathway via L-phenylalanine, which undergoes decarboxylation and reduction. Valeryl-CoA, the acyl donor, derives from branched-chain amino acid (valine) metabolism or β-oxidation of fatty acids [7] [3]. The spatial coordination of these pathways enables efficient ester production, though 1-phenylethyl valerate occurs at lower abundance compared to acetate or butyrate esters in most plants.
Table 1: Key Features of AAT Enzymes in Plant Ester Biosynthesis
Feature | Role in Ester Synthesis | Conservation |
---|---|---|
HXXXD motif | Catalytic site for acyl transfer; His acts as nucleophile acceptor | Universal in BAHD superfamily |
DFGWG motif | Structural stabilization of the solvent channel | Conserved in higher plants |
Solvent channel | Substrate entry and product exit; size determines acyl-CoA specificity | Variable (e.g., 8–12 Å in width) |
Ser-Asp-His triad | Nucleophilic attack on carbonyl carbon of acyl-CoA | α/β hydrolase fold-dependent |
AATs exhibit broad substrate specificity, accommodating diverse alcohols (C1–C10) and acyl-CoA donors (C2–C12). However, their catalytic efficiency varies significantly based on acyl chain length and alcohol stereochemistry. For 1-phenylethyl valerate synthesis, enzymes like CpAAT (Carica papaya) and VpAAT (Vasconcellea pubescens) show higher activity toward pentanoyl-CoA (valerate) than acetyl-CoA, attributed to their expanded solvent channels (12 Å width) that accommodate bulkier substrates [7]. Mutagenesis studies confirm that residues lining these channels (e.g., Phe-383 and Trp-534 in Fragaria vesca AAT) govern acyl-CoA selectivity via hydrophobic interactions [7].
Alcohol specificity is equally critical. AATs typically favor aromatic alcohols (e.g., benzyl alcohol, 2-phenylethanol) over aliphatic alcohols. For 1-phenylethanol, enantioselectivity is observed: Solanum lycopersicum AAT preferentially esterifies (R)-1-phenylethanol over its (S)-enantiomer (70% ee) [6]. This stereopreference arises from asymmetric binding pockets that differentially position the alcohol’s chiral center near the catalytic histidine. In microbial systems like Wickerhamomyces anomalus, Eht1p acyltransferase synthesizes ethyl esters but shows negligible activity toward 1-phenylethanol, highlighting the need for enzyme screening or engineering [3].
Table 2: Substrate Specificity of Natural AATs Relevant to 1-Phenylethyl Valerate Synthesis
AAT Source | Preferred Acyl-CoA | Catalytic Efficiency (kcat/Km) | Alcohol Preference |
---|---|---|---|
VpAAT | Valeryl-CoA > Butyryl-CoA | 4.8 × 104 M−1s−1 | Benzyl alcohol, 2-phenylethanol |
CpAAT | Hexanoyl-CoA > Valeryl-CoA | 3.2 × 104 M−1s−1 | Aliphatic alcohols (C4–C6) |
CmAAT3 (Cucumis melo) | Butyryl-CoA | 1.9 × 104 M−1s−1 | 2-phenylethanol > 1-phenylethanol |
Eht1p (W. anomalus) | Acetyl-CoA | 8.7 × 103 M−1s−1 | Ethanol, propanol |
The low natural abundance of 1-phenylethyl valerate necessitates engineered microbial biosynthesis for scalable production. Key strategies include:
Host Strain Optimization
Enzyme Engineering
Fermentation Strategies
Table 3: Metabolic Engineering Approaches for 1-Phenylethyl Valerate Production
Strategy | Example | Outcome |
---|---|---|
Precursor Overproduction | E. coli ∆ilvA + ilvBNmut | 3.8 g/L valerate (from glucose) |
Heterologous AAT Expression | S. cerevisiae + VpAATF383A | 120 mg/L 1-phenylethyl valerate |
Dynamic Regulation | FadR-PfadBA driving VpAAT expression | 2.1-fold increase in ester titer |
Co-culture Fermentation | S. cerevisiae (1-phenylethanol) + E. coli (valerate esterification) | 310 mg/L 1-phenylethyl valerate |
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